molecular formula C8H13NO2 B8050462 tetrahydro-1'H-spiro[oxetane-3,3'-pyrrolo[1,2-c]oxazole]

tetrahydro-1'H-spiro[oxetane-3,3'-pyrrolo[1,2-c]oxazole]

Cat. No.: B8050462
M. Wt: 155.19 g/mol
InChI Key: VRTYKSKNEMCVTK-UHFFFAOYSA-N
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Description

Tetrahydro-1'H-spiro[oxetane-3,3'-pyrrolo[1,2-c]oxazole] is a complex organic compound characterized by its unique fused ring structure. This compound belongs to the spirooxetane family, which consists of oxetane and pyrrolo[1,2-c]oxazole rings fused together

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrahydro-1'H-spiro[oxetane-3,3'-pyrrolo[1,2-c]oxazole] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For example, starting with a suitable oxetane derivative and a pyrrolo[1,2-c]oxazole precursor, the reaction can be facilitated by using strong acids or bases as catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Tetrahydro-1'H-spiro[oxetane-3,3'-pyrrolo[1,2-c]oxazole] can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, tetrahydro-1'H-spiro[oxetane-3,3'-pyrrolo[1,2-c]oxazole] can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound may have potential biological activity, and research can explore its effects on various biological systems. It could be investigated for its antimicrobial, antifungal, or anticancer properties.

Medicine: In the field of medicine, this compound could be studied for its therapeutic potential. It might be used as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industry, tetrahydro-1'H-spiro[oxetane-3,3'-pyrrolo[1,2-c]oxazole] could find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which tetrahydro-1'H-spiro[oxetane-3,3'-pyrrolo[1,2-c]oxazole] exerts its effects depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets in the body, such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Tetrahydro-1'H-spiro[oxetane-3,3'-pyrrolo[1,2-c]oxazole]

  • (S)-Tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole-1,3-dione

  • (7As)-spiro[5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-3,3'-oxetane]

Uniqueness: Tetrahydro-1'H-spiro[oxetane-3,3'-pyrrolo[1,2-c]oxazole] stands out due to its specific fused ring structure, which may confer unique chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

spiro[5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-3,3'-oxetane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-7-4-11-8(5-10-6-8)9(7)3-1/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTYKSKNEMCVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COC3(N2C1)COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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